molecular formula C5H7NO3 B12547259 5-Amino-2-oxopent-4-enoic acid CAS No. 146581-09-1

5-Amino-2-oxopent-4-enoic acid

Cat. No.: B12547259
CAS No.: 146581-09-1
M. Wt: 129.11 g/mol
InChI Key: XXIWKCUBXDRZCO-UHFFFAOYSA-N
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Description

5-Amino-2-oxopent-4-enoic acid is a compound of interest in various scientific fields due to its unique structure and reactivity. It is an amino acid derivative with a keto group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-oxopent-4-enoic acid can be achieved through several methods. One common approach involves the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase . Another method includes the transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into the stable bis-potassium salts, which are then converted into the desired compound under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-oxopent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted amino acids, and various cyclic compounds depending on the specific reaction pathway.

Scientific Research Applications

5-Amino-2-oxopent-4-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-oxopent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-oxopent-4-enoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group, a keto group, and a double bond. This combination provides distinct reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

146581-09-1

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

5-amino-2-oxopent-4-enoic acid

InChI

InChI=1S/C5H7NO3/c6-3-1-2-4(7)5(8)9/h1,3H,2,6H2,(H,8,9)

InChI Key

XXIWKCUBXDRZCO-UHFFFAOYSA-N

Canonical SMILES

C(C=CN)C(=O)C(=O)O

Origin of Product

United States

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